molecular formula C10H15N B565383 N-(Methyl-d3)-3-phenylpropylamine CAS No. 55469-88-0

N-(Methyl-d3)-3-phenylpropylamine

Cat. No.: B565383
CAS No.: 55469-88-0
M. Wt: 152.255
InChI Key: MLHBZVFOTDJTPK-FIBGUPNXSA-N
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Description

N-(Methyl-d3)-3-phenylpropylamine is a stable, deuterium-labeled chemical compound of significant value in pharmacological and analytical research. Its primary application is serving as an internal standard in quantitative mass spectrometry, where the deuterium atoms provide a distinct mass shift from the non-labeled analyte, enabling highly precise and accurate measurement of its protiated counterpart and related substances in complex biological matrices. This is particularly crucial in the development and validation of bioanalytical methods for antidepressants, as the compound is a recognized impurity and metabolite in the profile of fluoxetine. The use of this deuterated standard allows researchers to conduct detailed pharmacokinetic studies, investigate drug metabolism, and perform rigorous quality control by monitoring the formation and concentration of specific impurities during drug synthesis and storage, thereby ensuring the safety and efficacy of pharmaceutical products.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenyl-N-(trideuteriomethyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-11-9-5-8-10-6-3-2-4-7-10/h2-4,6-7,11H,5,8-9H2,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLHBZVFOTDJTPK-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])NCCCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40724556
Record name N-(~2~H_3_)Methyl-3-phenylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40724556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55469-88-0
Record name N-(~2~H_3_)Methyl-3-phenylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40724556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Analytical Techniques for Characterizing N Methyl D3 3 Phenylpropylamine

Mass Spectrometry (MS) Applications in Deuterated Compound Analysis

Mass spectrometry is a cornerstone technique in the analysis of isotopically labeled compounds, offering high sensitivity and specificity. For N-(Methyl-d3)-3-phenylpropylamine, MS is instrumental in both quantitative analysis and in elucidating its metabolic transformations.

Quantitative Analysis of Isotopically Labeled Compounds

Stable isotope-labeled compounds like this compound are considered the gold standard for use as internal standards in quantitative mass spectrometry. tutorchase.com Their near-identical chemical and physical properties to the analyte of interest ensure they co-elute during chromatography and exhibit similar ionization efficiency and extraction recovery. researchgate.net This minimizes variations that can arise during sample preparation and analysis, leading to highly accurate and precise quantification. researchgate.net

When this compound is used as an internal standard for the quantification of N-methyl-3-phenylpropylamine, the two compounds are differentiated by their mass-to-charge (m/z) ratio. The deuterated standard will have a mass that is 3 Daltons higher than the non-deuterated analyte. This mass difference is easily resolved by the mass spectrometer, allowing for the simultaneous detection of both compounds. The ratio of the analyte's signal to the internal standard's signal is then used to construct a calibration curve for accurate quantification. libretexts.org

For instance, in the analysis of atomoxetine, a structurally related compound, its deuterated analog (atomoxetine-d3) is used as an internal standard for quantification by GC- or LC-MS. miamioh.edu This approach is widely adopted in pharmacokinetic and metabolic studies.

Table 1: Representative Mass Spectrometry Parameters for Quantitative Analysis

Parameter Value/Description
Analytical Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Ionization Mode Positive Electrospray Ionization (ESI+)
Analyte (N-methyl-3-phenylpropylamine) m/z 150.1
Internal Standard (this compound) m/z 153.1
Monitored Transition (Analyte) 150.1 → 91.1 (Example)
Monitored Transition (Internal Standard) 153.1 → 91.1 (Example)

This table contains representative data based on the principles of mass spectrometry and data for analogous compounds.

Elucidation of Metabolic Transformations via Mass Shifts

The deuterium (B1214612) label in this compound serves as a powerful tool for tracking its metabolic fate. When the compound undergoes metabolic transformation, the resulting metabolites will retain the deuterium label, provided the metabolic process does not cleave the N-methyl group. This results in a characteristic mass shift in the mass spectrum, allowing for the ready identification of metabolites.

The primary fragmentation pathway for aliphatic amines in mass spectrometry is typically alpha-cleavage, which is the cleavage of the carbon-carbon bond adjacent to the nitrogen atom. smolecule.comnih.gov For N-methyl-3-phenylpropylamine, a major fragment would be the tropylium (B1234903) ion at m/z 91, resulting from the cleavage of the bond between the second and third carbon of the propyl chain and subsequent rearrangement. spectrabase.com Another significant fragmentation would be the loss of the N-methyl group. spectrabase.com

Table 2: Predicted Mass Spectral Fragmentation of this compound

m/z (Daltons) Proposed Fragment Fragmentation Pathway
152 [M-H]⁺ Loss of a deuterium atom
118 [C₉H₁₂]⁺ Loss of the methyl-d3 amine group
91 [C₇H₇]⁺ Tropylium ion from cleavage of the propyl chain
47 [CH₅D₃N]⁺ Alpha-cleavage retaining the deuterated methylamine

This table presents predicted data based on established fragmentation patterns of similar amines. researchgate.netsmolecule.comnih.gov

Metabolic reactions such as hydroxylation of the phenyl ring would result in an increase of 16 Da in the mass of the parent compound and its fragments containing the phenyl group. By comparing the mass spectra of metabolized and non-metabolized samples, metabolites can be identified by searching for ion pairs with a specific mass difference corresponding to the metabolic modification.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterium Studies

NMR spectroscopy is an indispensable tool for the structural characterization of organic molecules. For deuterated compounds, both deuterium and proton NMR provide valuable information.

Deuterium NMR (²H NMR) for Tracing and Structural Analysis

Deuterium NMR (²H NMR) directly observes the deuterium nuclei, providing a definitive method to confirm the presence and location of the deuterium label in this compound. chemicalbook.com The chemical shift range in ²H NMR is similar to that of ¹H NMR, but the signals are typically broader. sigmaaldrich.comnih.gov A strong peak in the ²H NMR spectrum corresponding to the N-methyl group, coupled with the absence of this signal in the ¹H NMR spectrum, would confirm successful deuteration. chemicalbook.comnih.gov The chemical shift of the deuterated methyl group is expected to be very similar to its protonated counterpart. google.com

Table 3: Predicted ¹H and ²H NMR Chemical Shifts for this compound

Group Predicted ¹H Chemical Shift (ppm) Predicted ²H Chemical Shift (ppm)
Phenyl-H 7.1-7.3 -
-CH₂- (benzylic) 2.6 -
-CH₂- 1.8 -
-CH₂-N 2.5 -
N-CH₃ 2.4 -
N-CD₃ - ~2.4

This table contains predicted chemical shifts based on data for N-methyl-3-phenylpropylamine and related structures. researchgate.netgoogle.comwiley-vch.denih.gov

Application in Deuterated Metabolic Imaging (DMI) for Biochemical Pathway Analysis

Deuterium Metabolic Imaging (DMI) is a non-invasive technique that uses deuterated substrates to visualize and quantify metabolic pathways in vivo. spectrabase.comwiley-vch.denih.gov While direct application of this compound in DMI for pathway analysis is not a primary use, the principles of DMI illustrate the power of deuterium labeling in metabolic research. In a typical DMI experiment, a deuterated substrate like [6,6’-²H₂]glucose is administered, and the subsequent appearance of deuterium in downstream metabolites such as lactate (B86563) and glutamate (B1630785) is monitored by ²H MRS. spectrabase.comsigmaaldrich.com This provides a dynamic map of metabolic fluxes. nih.govnih.gov

The use of a compound like this compound in metabolic studies would rely on its role as a tracer. If it or its metabolites interact with specific biochemical pathways, the deuterium label would allow for the tracking of these interactions using techniques analogous to DMI.

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for the separation of this compound from complex mixtures, such as biological samples, before its detection by a mass spectrometer or other detectors. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most commonly employed methods.

The choice between HPLC and GC depends on the volatility and thermal stability of the analyte. For phenylpropylamines, both techniques are viable. In HPLC, reversed-phase chromatography using a C18 column is a common approach for separating such compounds. sigmaaldrich.com The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. sigmaaldrich.com

For GC analysis, derivatization of the amine group, for example with trifluoroacetic anhydride (B1165640) (TFA), is often performed to improve volatility and chromatographic peak shape. google.com Chiral GC columns can be used to separate enantiomers of phenylpropylamine derivatives.

Table 4: Representative Chromatographic Conditions for the Analysis of Phenylpropylamine Derivatives

Parameter HPLC GC
Column C18 (e.g., 4.6 x 150 mm, 5 µm) Chiral Capillary (e.g., Astec CHIRALDEX G-TA)
Mobile Phase/Carrier Gas Acetonitrile/Water with buffer Helium
Detection UV, Fluorescence, or Mass Spectrometry Flame Ionization (FID) or Mass Spectrometry
Typical Retention Time Dependent on specific conditions Dependent on specific conditions and derivatization

This table provides representative conditions based on published methods for similar compounds. sigmaaldrich.com

Gas Chromatography (GC) for Amine Analysis

Gas Chromatography (GC) is a cornerstone analytical technique for the separation and analysis of volatile and semi-volatile compounds, making it well-suited for the analysis of amines like this compound. nih.govresearchgate.net The fundamental principle of GC involves vaporizing a sample and transporting it through a chromatographic column via an inert carrier gas (the mobile phase). researchgate.net The separation is achieved based on the differential partitioning of the analytes between the mobile phase and a stationary phase, which is typically a liquid adsorbed onto an inert solid support within the column. researchgate.net

For amine analysis, derivatization is often a crucial step to improve chromatographic behavior. Amines can be polar and may exhibit poor peak shape due to interactions with active sites on the column. Derivatization, for instance with N-Trifluoroacetyl (N-TFA), can increase volatility and reduce tailing, leading to better separation and detection.

A specific application for a closely related, non-deuterated analogue, 1-Methyl-3-phenylpropylamine (B141231), demonstrates the utility of GC in separating enantiomers. The analysis of its N-TFA derivatives was successfully performed using a chiral column. sigmaaldrich.com The conditions for this separation are detailed in the table below.

Table 1: GC Conditions for the Analysis of 1-Methyl-3-phenylpropylamine Enantiomers (N-TFA Derivatives) sigmaaldrich.com

ParameterCondition
Column Astec® CHIRALDEX™ G-TA, 30 m x 0.25 mm I.D., 0.12 μm
Oven Temperature 130 °C
Injector Temperature 250 °C
Detector Flame Ionization Detector (FID)
Detector Temperature 250 °C
Carrier Gas Helium
Pressure 30 psi

While a Flame Ionization Detector (FID) provides universal detection for organic compounds, it offers little structural information. nih.gov For unambiguous identification, especially in complex matrices, GC is often coupled with a mass spectrometer (GC-MS). researchgate.net GC-MS combines the separation power of GC with the identification capabilities of mass spectrometry, which provides detailed structural information based on the mass-to-charge ratio of the analyte and its fragments. This hyphenated technique is a powerful tool for the characterization and quantification of compounds like this compound. Other high-information spectroscopic detectors that can be coupled with GC include Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy, which provide complementary structural data. nih.gov

High-Performance Liquid Chromatography (HPLC) Coupled with Spectrometric Detection

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used separation technique that is particularly advantageous for compounds that are non-volatile or thermally labile, which can be a limitation for GC analysis. In HPLC, a liquid mobile phase carries the sample through a column packed with a stationary phase. The separation is based on the analyte's interaction with the stationary and mobile phases.

For the analysis of amines and related compounds, reversed-phase HPLC is commonly employed, often using C8 or C18 columns. nih.gov The coupling of HPLC with spectrometric detectors provides the sensitivity and selectivity required for complex analyses. Common spectrometric detectors include UV-Vis detectors, fluorescence detectors, and, most powerfully, mass spectrometers (MS). researchgate.net

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying low levels of amines and their metabolites in biological matrices. rug.nl This technique involves the separation of the analyte by HPLC, followed by ionization and two stages of mass analysis. This allows for the precise measurement of a specific analyte even in the presence of co-eluting interferences. A study on the simultaneous quantification of trace amines and their precursors in plasma utilized an LC-MS/MS method that could be adapted for this compound. rug.nl The method involved derivatization to improve chromatographic properties and ionization efficiency. rug.nl

Table 2: Exemplary LC-MS/MS Parameters for Amine Quantification rug.nl

ParameterDescription
Chromatography HPLC with a phenyl-hexyl column for optimal peak shape.
Mobile Phase A gradient of mobile phase A (e.g., aqueous buffer) and mobile phase B (e.g., organic solvent like acetonitrile).
Derivatization A two-step process using propionic anhydride followed by EDC and TFEA to enhance detection.
Detection Tandem Mass Spectrometry (MS/MS) for high selectivity and sensitivity.
Sample Volume As low as 50 µL of human plasma.
Quantification Limit Achieved low nmol/L levels for various amines.

Other spectrometric detection methods include amperometric detection, which is selective for electrochemically active compounds. For instance, an HPLC method with a gold/mercury amalgam electrode has been used for the determination of a thiol-containing metabolite, demonstrating the utility of electrochemical detectors for specific functional groups. nih.gov

Analytical Method Development for Reactive Intermediates in Amine Synthesis

The synthesis of amines can involve multiple steps and proceed through various reactive intermediates. Identifying these intermediates is crucial for understanding reaction mechanisms, optimizing reaction conditions, and controlling the formation of by-products. The synthesis of this compound or its analogues can involve reactions such as reductive amination, Mannich reactions, or nucleophilic substitution. researchgate.netgoogle.com

Developing analytical methods to detect and characterize transient or unstable intermediates presents a significant challenge. Techniques that allow for rapid analysis or in-situ monitoring are often required. LC-MS is a particularly powerful tool for this purpose. It can be used to analyze crude reaction mixtures and identify not only the final product but also intermediates, by-products, and unreacted starting materials. nih.gov For example, in the study of by-products from a developing agent in photographic effluents, LC-MS was used to identify products from side reactions like oxidation, hydroxylation, and sulfonation, allowing for the proposal of a detailed degradation pathway. nih.gov

In the context of synthesizing this compound, analytical methods would be developed to target potential intermediates. For instance, if the synthesis involves the reduction of an imine or an oxime, methods would be optimized to separate and detect these precursors from the final amine product. During a deaminative halogenation study using 1-methyl-3-phenylpropylamine as a model substrate, the formation of an unexpected chlorination product was detected when the reaction was conducted in chlorinated solvents, highlighting how analytical methods can uncover unforeseen reaction pathways and intermediates. semanticscholar.org

Mechanistic studies often employ a combination of analytical techniques. For example, density functional theory (DFT) studies can be used to predict likely intermediates and transition states in a reaction pathway. acs.org These theoretical findings can then guide the development of targeted analytical methods, such as LC-MS or GC-MS, to search for the predicted species in the reaction mixture. This integrated approach of theoretical modeling and experimental analysis is essential for a comprehensive understanding of the reaction mechanism and for the rational development of synthetic procedures.

Research on Metabolic Fate and Biotransformation of N Methyl D3 3 Phenylpropylamine

Investigation of Deuterium (B1214612) Kinetic Isotope Effects on Amine Metabolism

The introduction of deuterium at a site of metabolic activity can significantly alter the rate of enzymatic reactions. This phenomenon, known as the deuterium kinetic isotope effect (KIE), arises from the greater mass of deuterium compared to protium (B1232500) (¹H), which results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. libretexts.org Consequently, more energy is required to break a C-D bond, leading to a slower rate of reaction when this bond cleavage is the rate-determining step. libretexts.orgepfl.ch

Oxidative N-demethylation is a common metabolic pathway for many xenobiotics containing an N-methyl group and is primarily catalyzed by cytochrome P450 (CYP) enzymes. mdpi.com The reaction involves the enzymatic hydroxylation of the methyl group to form an unstable N-hydroxymethyl intermediate, which then spontaneously decomposes to yield the N-demethylated metabolite and formaldehyde (B43269). nih.gov

For N-(Methyl-d3)-3-phenylpropylamine, the target of this initial oxidative step is the deuterated N-methyl group. The cleavage of a C-D bond on this group is energetically less favorable than the cleavage of a C-H bond in its non-deuterated counterpart. This disparity slows the rate of the N-demethylation pathway. nih.gov Studies on other N-trideuteromethyl compounds, such as deuterated enzalutamide (B1683756) (d3-ENT), have demonstrated that this deuteration significantly attenuates the N-demethylation process. nih.gov This selective introduction of deuterium is a strategy employed in medicinal chemistry to enhance the metabolic stability of drug candidates. nih.gov By retarding the major metabolic pathway, the systemic exposure to the parent compound can be increased, potentially altering its pharmacokinetic profile. nih.gov

The magnitude of the deuterium isotope effect is quantified by the ratio KH/KD, where KH is the rate constant for the reaction of the non-deuterated (light) isotopologue and KD is the rate constant for the deuterated (heavy) isotopologue. researchgate.net This ratio provides insight into the reaction mechanism and indicates whether C-H bond cleavage is a rate-limiting step. princeton.edu

In the context of enzymatic metabolism, the intrinsic primary isotope effect can be determined by comparing the intrinsic clearance (CLint) of the deuterated and non-deuterated compounds in in vitro systems, such as human liver microsomes (HLM). nih.gov For example, in studies of deuterated enzalutamide, the CLint values were determined using the substrate depletion method. The ratio of these values yielded a KH/KD of approximately 2, confirming that the cleavage of the N-methyl C-H bond is partially rate-limiting in the metabolic cascade. nih.gov Intramolecular KIE studies on various N-methyl-N-trideuteriomethyl amides have reported values ranging from 3.6 to 6.9, suggesting that C-H bond abstraction is a key mechanistic step. nih.gov A large KIE, with values reported as high as 17 for certain enzymatic hydrogen abstraction steps, provides strong evidence that the C-H bond is broken during the rate-determining step of the reaction. nih.gov

Table 1: Comparative In Vitro Metabolism Kinetics
Compound AnalogueEnzyme SourceVmax (pmol/min/mg protein)Km (μM)CLint (Vmax/Km)KH/KD
N-Methyl-3-phenylpropylamine (Hypothetical)Human Liver Microsomes32.836.70.89~2
This compound (Projected)6.5112.60.52
Data adapted from studies on deuterated enzalutamide to project the expected kinetic parameters for this compound metabolism. nih.gov

Enzymatic Systems Involved in Amine Biotransformation

The biotransformation of this compound is mediated by several key enzyme systems responsible for drug and xenobiotic metabolism. The primary enzymes involved in the metabolism of its structural analogues are the Cytochrome P450 isozymes, with potential contributions from Monoamine Oxidases.

The Cytochrome P450 superfamily of enzymes, located primarily in the liver, is responsible for the oxidative metabolism of a vast array of compounds. mdpi.com N-demethylation is a hallmark reaction catalyzed by these enzymes. nih.gov Research on various N-methylated amine-containing drugs has identified several specific CYP isozymes as major contributors to their metabolism.

Studies on the N-demethylation of compounds like diphenhydramine (B27) and sildenafil (B151) have shown that multiple isozymes are often involved. nih.govresearchgate.net The most frequently implicated enzymes include CYP2D6, CYP3A4, CYP2C9, and CYP1A2. nih.govnih.gov For instance, CYP2D6 was identified as the high-affinity isozyme for diphenhydramine N-demethylation, while CYP3A4 and CYP2C9 are the major enzymes responsible for the N-demethylation of sildenafil. nih.govresearchgate.net It is therefore highly probable that the metabolic N-demethylation of this compound is also catalyzed by one or more of these same CYP isozymes.

Monoamine Oxidases (MAO-A and MAO-B) are mitochondrial enzymes that catalyze the oxidative deamination of monoamines, including primary, secondary, and tertiary amines. nih.govhealio.com While MAO has preferences for specific substrates, with MAO-A primarily metabolizing serotonin (B10506) and norepinephrine (B1679862) and MAO-B metabolizing phenylethylamine, both can metabolize dopamine (B1211576). wikipedia.org Importantly, MAO-B is known to metabolize certain tertiary amines, such as the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), which has some structural similarity to this compound. nih.gov Therefore, MAO enzymes could potentially contribute to the metabolism of this compound, either directly or by acting on its N-demethylated metabolite, 3-phenylpropylamine.

Catechol-O-methyltransferase (COMT) is another key enzyme in amine metabolism, but its activity is highly specific. derangedphysiology.com COMT catalyzes the transfer of a methyl group to a catechol structure, which is a phenyl ring containing two adjacent hydroxyl groups. wikipedia.orgtaylorandfrancis.com Since this compound does not possess this catechol moiety, it is not a direct substrate for COMT. derangedphysiology.com However, if the phenyl ring of the parent compound or its metabolites were to undergo dihydroxylation via CYP enzymes to form a catechol, the resulting molecule could then become a substrate for COMT. nih.gov

Identification and Characterization of Deuterated Metabolites

The primary metabolic transformation expected for this compound is oxidative N-demethylation. This pathway would generate specific deuterated metabolites that can be identified and characterized using advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS). nih.gov

Based on analogous compounds, the metabolic cascade would proceed as follows:

N-Hydroxymethyl-d2 Intermediate : The initial step catalyzed by CYP enzymes is the hydroxylation of the N-CD3 group to form an N-(hydroxymethyl-d2) intermediate (N-CD2OH). nih.gov This species is generally unstable. nih.gov In studies of deuterated enzalutamide, the corresponding N-CD2OH metabolite was detected. nih.gov

N-Demethylated Metabolite : The unstable intermediate would spontaneously decompose, cleaving the C-N bond to yield the primary N-demethylated metabolite, 3-phenylpropylamine, and deuterated formaldehyde (D2CO). nih.gov

The expected primary deuterated metabolite would therefore be the N-demethylated product. Characterization involves comparing the retention times and mass fragmentation patterns of metabolites with those of the parent drug and synthesized reference standards. nih.gov

Table 2: Predicted Metabolites of this compound
Metabolite IDPredicted Structure NameMetabolic PathwayEnzymes
M1 (Intermediate)N-(Hydroxymethyl-d2)-3-phenylpropylamineN-Methyl OxidationCYP450
M2 (Primary)3-PhenylpropylamineN-DemethylationCYP450

Methodologies for Metabolite Profiling and Structural Elucidation

The comprehensive analysis of the metabolic fate of this compound necessitates a suite of advanced analytical techniques to identify and characterize its various metabolites. The primary methodologies employed in this endeavor are liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

High-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS) is a cornerstone for metabolite profiling. This technique allows for the separation of complex biological mixtures and the sensitive detection of the parent compound and its metabolites. The high mass accuracy of HRMS provides elemental composition data, which is crucial for the initial identification of potential metabolic transformations such as hydroxylation, demethylation, and glucuronidation. Tandem mass spectrometry (MS/MS) further aids in structural elucidation by generating fragmentation patterns that provide insights into the molecular structure of the metabolites.

Nuclear magnetic resonance (NMR) spectroscopy is an indispensable tool for the definitive structural confirmation of metabolites. While less sensitive than MS, NMR provides detailed information about the chemical environment of each atom in a molecule. One-dimensional (1D) and two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the precise connectivity of atoms and the position of metabolic modifications. For deuterated compounds like this compound, NMR is also critical for confirming the site and extent of deuterium incorporation.

Hydrogen-deuterium exchange (HDX) mass spectrometry is another valuable technique. By exposing the sample to a deuterated solvent, labile hydrogens in the molecule can be exchanged for deuterium atoms. This provides information about the number of exchangeable protons in a metabolite, which can help to differentiate between isomers and confirm structural assignments.

The general workflow for metabolite profiling and structural elucidation is summarized in the table below:

StepMethodologyPurpose
1. Sample Preparation Extraction from biological matrices (e.g., plasma, urine, liver microsomes)Isolate the compound and its metabolites from endogenous components.
2. Metabolite Detection and Profiling Liquid Chromatography-Mass Spectrometry (LC-MS)Separate and detect the parent compound and its metabolites, providing mass and retention time information.
3. Preliminary Structural Characterization High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)Determine elemental composition and generate fragmentation patterns to propose putative metabolite structures.
4. Definitive Structural Elucidation Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)Confirm the exact chemical structure, including the position of metabolic modifications and stereochemistry.
5. Isomeric Differentiation Hydrogen-Deuterium Exchange (HDX) Mass SpectrometryDistinguish between isomeric metabolites by determining the number of labile hydrogens.

Preclinical Pharmacological Research Applications of N Methyl D3 3 Phenylpropylamine

Receptor Binding and Functional Assays with Deuterated Analogues

Sigma Receptor Ligand Research and Neurotransmitter System Modulation

N-(Methyl-d3)-3-phenylpropylamine serves as a critical analytical tool in the preclinical investigation of sigma receptor ligands and their subsequent effects on neurotransmitter systems. Its primary application is not as a direct pharmacological agent but as a stable isotope-labeled internal standard (SIL-IS) for quantitative bioanalysis, typically using liquid chromatography-mass spectrometry (LC-MS). The deuterium (B1214612) atoms on the methyl group create a distinct, heavier mass signature, allowing for precise differentiation from the non-deuterated parent compound, N-methyl-3-phenylpropylamine, in complex biological samples.

In sigma receptor research, scientists investigate how ligands binding to these receptors modulate neuronal signaling. The parent compound of this compound is structurally related to molecules known to interact with sigma receptors. Studies in this area aim to characterize the binding affinity and functional activity of new chemical entities at sigma-1 and sigma-2 receptor subtypes. By using the deuterated analog as an internal standard, researchers can accurately determine the concentration of the active, non-deuterated ligand in tissues and plasma during pharmacokinetic and pharmacodynamic studies. This precise quantification is essential for establishing a clear relationship between the dose administered, the concentration of the ligand at the receptor site, and its ultimate effect on the modulation of neurotransmitter systems, such as the dopaminergic and serotonergic pathways, which are often influenced by sigma receptor activation.

In Vitro and Ex Vivo Models for Pharmacological Characterization

Synaptosomal Uptake Inhibition Studies in Brain Tissue Homogenates

In vitro synaptosomal uptake assays are a cornerstone of neuropharmacological profiling, used to determine a compound's ability to inhibit neurotransmitter reuptake transporters. These assays utilize synaptosomes—resealed nerve terminals isolated from brain tissue homogenates—which contain functional transporters for monoamines like dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT). While this compound itself is not typically screened for activity, its non-deuterated counterpart is evaluated for its potential to block these transporters.

In these experiments, brain tissue from preclinical models is homogenized and fractionated to isolate synaptosomes. These are then incubated with a radiolabeled neurotransmitter (e.g., [3H]dopamine) and varying concentrations of the test compound. The ability of the compound to inhibit the transporter is measured by the reduction in radioactivity accumulated within the synaptosomes. The use of this compound as an internal standard in parallel LC-MS analyses ensures that the concentrations of the test compound in the assay buffer are accurate, leading to reliable determination of inhibitory potency, typically expressed as the half-maximal inhibitory concentration (IC50). This data is crucial for understanding a compound's selectivity and predicting its potential psychoactive effects.

Table 1: Representative Data from Monoamine Transporter Uptake Inhibition Assays This table illustrates the type of data obtained in these studies, for which this compound would serve as an analytical standard for the test compound.

Test CompoundDopamine Transporter (DAT) IC50 (nM)Serotonin Transporter (SERT) IC50 (nM)Norepinephrine Transporter (NET) IC50 (nM)
Compound A25450150
Compound B30045120
Compound C809575

Enzyme Inhibition Assays for Monoamine-Degrading Enzymes

The metabolic stability and potential for drug-drug interactions of a new neuropharmacological agent are often assessed through enzyme inhibition assays. A key focus is on monoamine-degrading enzymes, such as monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), which are critical for catabolizing neurotransmitters like dopamine and serotonin. Inhibition of these enzymes can lead to increased synaptic levels of neurotransmitters, a mechanism used by some antidepressant and anti-Parkinsonian drugs.

In these in vitro assays, the test compound (the non-deuterated analog) is incubated with purified or recombinant MAO enzymes and a specific substrate. The enzyme's activity is measured by quantifying the rate of product formation. The inhibitory potency of the test compound is determined by its IC50 value. This compound is employed in the analytical phase of these studies as an internal standard to accurately quantify the concentration of the test compound, ensuring the reliability of the resulting IC50 values. This information helps researchers predict the metabolic fate of the compound and its potential to alter neurotransmitter levels through enzymatic pathways.

Animal Model Studies in Neuropharmacology

Research on Central Nervous System Neurotransmitter Dynamics

To understand how a compound affects brain chemistry in a living system, researchers use techniques like in vivo microdialysis in animal models. This procedure involves implanting a fine probe into a specific brain region (e.g., the nucleus accumbens or prefrontal cortex) of a freely moving animal. The probe allows for the collection of extracellular fluid, which contains neurotransmitters and their metabolites.

After administration of a test compound, such as N-methyl-3-phenylpropylamine, microdialysis samples are collected over time and analyzed to measure changes in neurotransmitter levels. The analytical method of choice is typically LC-MS, where this compound plays an indispensable role. By adding a known amount of the deuterated standard to each microdialysis sample, researchers can correct for any sample loss during processing and precisely quantify the concentration of both the administered parent drug and the endogenous neurotransmitters. This allows for the direct correlation of drug concentration in the brain with dynamic changes in neurochemistry, providing powerful insights into the compound's mechanism of action.

Table 2: Representative Data from a Microdialysis Study in Rat Striatum This table illustrates the type of data obtained in these studies, where this compound would be used to quantify the parent compound.

AnalyteBaseline Extracellular Concentration (nM)Peak Concentration After Drug Administration (nM)% Change from Baseline
Dopamine4.513.5+200%
Serotonin0.81.2+50%
Parent Drug098.2N/A

Investigation of Behavioral and Biochemical Endpoints in Preclinical Models

The functional consequences of a compound's effects on the CNS are evaluated through behavioral studies in preclinical models. These studies assess endpoints relevant to human psychiatric conditions, such as locomotor activity (a measure of stimulant or sedative effects), performance in anxiety models (e.g., elevated plus maze), and antidepressant-like activity (e.g., forced swim test).

Following the behavioral assessment, biochemical analyses are often performed on plasma and brain tissue samples collected from the animals. These analyses aim to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship, linking the concentration of the drug in the body to the observed behavioral effects. This compound is crucial for the pharmacokinetic component of this research. As a SIL-IS, it enables the accurate measurement of the parent drug's concentration in these biological samples. By correlating drug exposure levels with behavioral outcomes and post-mortem biochemical markers (e.g., neurotransmitter tissue content or receptor density), researchers can build a comprehensive profile of a compound's neuropharmacological activity and therapeutic potential.

Q & A

Q. What are the recommended synthetic routes for N-(Methyl-d3)-3-phenylpropylamine, and how do deuterated reagents influence yield?

  • Methodological Answer : Synthesis typically involves substituting hydrogen with deuterium at the methyl group using deuterated methylating agents (e.g., CD3_3I or (CD3_3)2_2SO4_4) in reductive alkylation or nucleophilic substitution reactions. For example, describes a similar deuterated amine synthesis using N-(methyl-d3) groups in nitrosamine derivatives, highlighting the use of deuterated reagents to preserve isotopic integrity. Reaction optimization (e.g., temperature control at 0–5°C) minimizes deuteration loss .

Q. Key Considerations :

  • Use anhydrous conditions to prevent proton exchange.
  • Monitor reaction progress via LC-MS to confirm deuteration efficiency (>98% isotopic purity).

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H NMR detects the absence of proton signals at the methyl-d3 group, while 2^2H NMR confirms deuterium incorporation. 13^{13}C NMR resolves isotopic shifts in the phenylpropylamine backbone .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies the molecular ion [M+H]+^+ with a mass shift of +3 Da compared to the non-deuterated analog, ensuring isotopic purity .
  • X-ray Crystallography : For structural confirmation, and highlight the use of crystallography to resolve deuteration effects on crystal packing in related compounds .

Q. Why are deuterated analogs like this compound used in pharmacological studies?

  • Answer : Deuterated compounds reduce metabolic degradation (kinetic isotope effect) and improve drug half-life in vivo. The methyl-d3 group stabilizes the molecule against oxidative demethylation, making it valuable as an internal standard in mass spectrometry or for tracing metabolic pathways .

Advanced Research Questions

Q. How do isotopic effects influence the biological activity of this compound compared to its non-deuterated counterpart?

  • Methodological Answer :
  • In Vitro Assays : Compare IC50_{50} values in enzyme inhibition studies (e.g., acetylcholinesterase) to assess deuteration impact. shows that deuterated Galanthamine-d6 retains activity similar to its non-deuterated form, suggesting minimal disruption to target binding .
  • Metabolic Stability : Use hepatocyte incubations with LC-HRMS to quantify deuterium retention. For example, ’s N-Nitroso Atomoxetine-d3 demonstrates reduced CYP450-mediated metabolism due to deuteration .

Q. What challenges arise in quantifying this compound in complex biological matrices?

  • Answer :
  • Matrix Effects : Co-eluting metabolites or lipids can suppress ionization in LC-MS. Mitigate this using isotope dilution assays with a 13^{13}C-labeled internal standard.
  • Deuterium Exchange : Monitor for H/D exchange in aqueous environments (e.g., plasma) via pH control (e.g., acidification to pH 2–3) and cold storage .

Q. How can researchers validate the stability of this compound under varying experimental conditions?

  • Methodological Answer :
  • Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition thresholds. and describe crystalline forms of deuterated pyridazine analogs, emphasizing temperature-controlled storage (2–8°C) to prevent degradation .
  • Photostability : Expose samples to UV light (e.g., 254 nm) and track deuterium loss via NMR or MS.

Contradictions and Limitations

  • Synthetic Yield Variability : and suggest deuterated reagents may reduce reaction rates, requiring extended reaction times compared to non-deuterated analogs. However, no direct contradictions in methodologies were found.
  • Crystallization Challenges : and note that deuterated compounds may form distinct crystal lattices, complicating polymorphism studies.

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